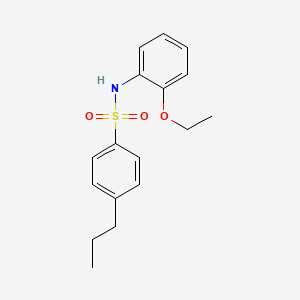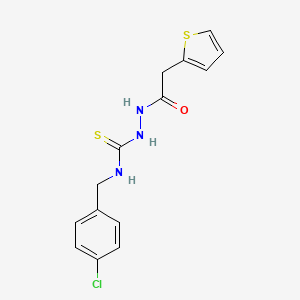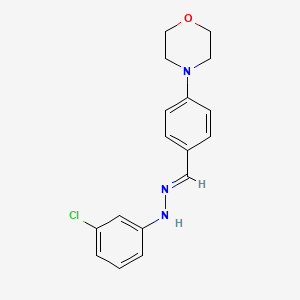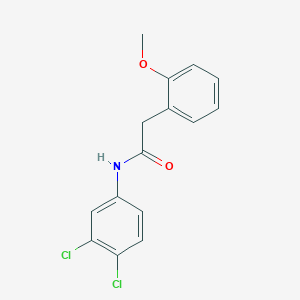![molecular formula C11H15ClN2O3S B5884836 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide](/img/structure/B5884836.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a sulfonyl group attached to a 4-chlorophenyl ring, which is further connected to an ethyl and methyl-substituted glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-methylglycinamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-phenylglycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the glycinamide moiety enhances its solubility and bioavailability compared to similar compounds.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUWDACDULOMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE](/img/structure/B5884762.png)
![N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE](/img/structure/B5884767.png)
![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B5884785.png)
![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)


![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)

